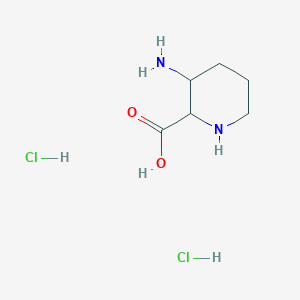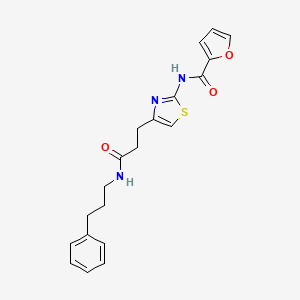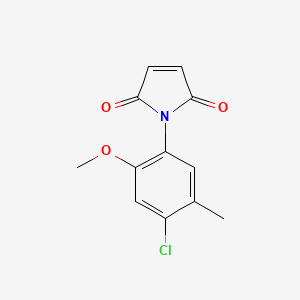![molecular formula C18H23N7O2 B2599993 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one CAS No. 2034348-38-2](/img/structure/B2599993.png)
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H23N7O2 and its molecular weight is 369.429. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Hassan (2013) discusses the synthesis of new pyrazoline and pyrazole derivatives, including compounds related to the one . These compounds have been evaluated for antimicrobial activity against various organisms, such as E. coli and S. aureus, indicating potential applications in combating bacterial infections (Hassan, 2013).
Novel Derivatives Incorporating Thiazolo[3,2-a]benzimidazole Moiety
Research by Abdel‐Aziz et al. (2008) involves the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, incorporating a thiazolo[3,2‐a]benzimidazole moiety. This study highlights the versatility of such compounds in creating diverse derivatives with potential biological activities (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Development of Piperazine-Derived Derivatives
The work of Bektaş et al. (2007) focuses on synthesizing new 1,2,4-Triazole derivatives, some of which include piperazine-derived compounds. These have been screened for antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Adenosine A2a Receptor Antagonists
Peng et al. (2005) conducted a study on the synthesis of piperazine-derived [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2a receptor antagonists. This research is significant in the development of compounds that can potentially modulate adenosine receptors, which are important in neurological processes (Peng, Sha, Chang, Vessels, Haque, Conlon, Dowling, Wang, Engber, Kumaravel, Scott, & Petter, 2005).
Novel Bis(Pyrazole-Benzofuran) Hybrids
A 2020 study by Mekky and Sanad discusses the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed significant antibacterial efficacies and biofilm inhibition activities, indicating their potential use in treating bacterial infections and targeting biofilms (Mekky & Sanad, 2020).
Piperazine and Triazolo-Pyrazine Derivatives
Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives and evaluated their antimicrobial activities against various bacterial and fungal strains. This study adds to the growing body of research on the antimicrobial potential of such compounds (Patil, Noonikara-Poyil, Joshi, Patil, Patil, Lewis, & Bugarin, 2021).
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-12-15(13(2)27-22-12)4-5-16(26)23-8-10-24(11-9-23)17-18-21-20-14(3)25(18)7-6-19-17/h6-7H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSDJCRXULZGJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2599912.png)
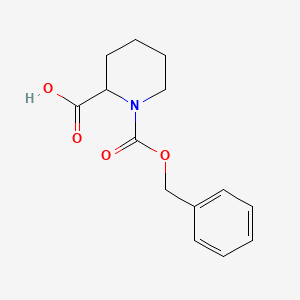
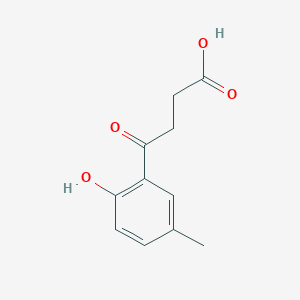

![7-chloro-N-(3,4-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2599918.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2599920.png)
![4-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599921.png)
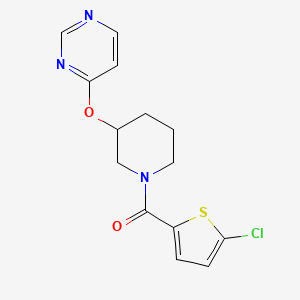
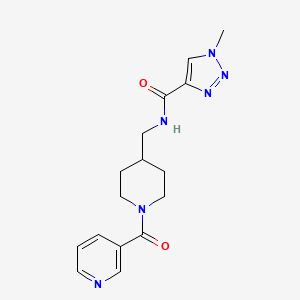
![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2599928.png)

